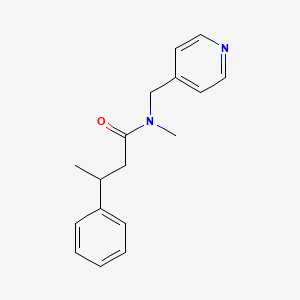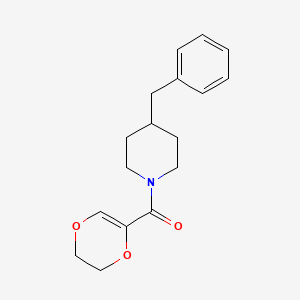![molecular formula C18H20ClN5 B7564280 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline](/img/structure/B7564280.png)
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline, also known as CMPQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMPQ belongs to the class of quinoline derivatives and has been shown to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline is not fully understood. However, it has been suggested that 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline exerts its therapeutic effects through the inhibition of specific enzymes and receptors involved in various disease pathways. 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to bind to the dopamine D2 receptor, a receptor involved in the regulation of movement and behavior.
Biochemical and physiological effects:
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to possess various biochemical and physiological effects. It has been shown to possess potent antitumor and antiviral properties by inhibiting the growth and replication of cancer cells and viruses. 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has also been shown to possess anti-inflammatory and antioxidant properties by inhibiting the production of inflammatory cytokines and reactive oxygen species. Additionally, 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to possess neuroprotective effects by inhibiting the accumulation of beta-amyloid and alpha-synuclein, proteins involved in the pathogenesis of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline possesses various advantages and limitations for lab experiments. Its high yield and purity make it a suitable candidate for biochemical and pharmacological studies. However, its complex synthesis method and limited availability may pose challenges in large-scale production and clinical applications.
未来方向
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has shown promising results in various preclinical studies, and its potential therapeutic applications warrant further investigation. Future studies should focus on the optimization of its synthesis method and the development of novel analogs with improved efficacy and safety profiles. Additionally, the mechanisms of action of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline should be further elucidated to identify potential targets for drug development. Overall, 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline holds great potential as a therapeutic agent for various diseases, and further research is warranted to fully realize its clinical potential.
合成方法
The synthesis of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline involves the reaction between 7-chloro-4-hydroxyquinoline and 4-(2-methylpyrazol-3-yl)methylpiperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific reaction conditions. The yield of 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline obtained through this method is generally high, and the purity can be improved through further purification techniques.
科学研究应用
7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antitumor, antiviral, and antimicrobial properties. 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline has been shown to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
7-chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-22-15(4-7-21-22)13-23-8-10-24(11-9-23)18-5-6-20-17-12-14(19)2-3-16(17)18/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPEGDCTNAFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)

![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)


![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7564274.png)
![4-tert-butyl-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7564287.png)